molecular formula C15H11F2N4NaO3 B010417 Diflufenzopyr-sodium CAS No. 109293-98-3

Diflufenzopyr-sodium

Cat. No. B010417
CAS RN: 109293-98-3
M. Wt: 356.26 g/mol
InChI Key: JUNDBKFAZXZKRA-MAFYXNADSA-M
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Description

Diflufenzopyr-sodium is a selective herbicide used primarily for broadleaf weed control . It combines two active ingredients: Diflufenzopyr (21.4%) and dicamba (55.0%) in the product Overdrive . The herbicide disrupts the delicate auxin balance required for plant growth by acting as an auxin transport inhibitor .

Scientific Research Applications

Weed Control in Agriculture

Diflufenzopyr-sodium is widely used as a post-emergent herbicide in various agricultural settings. It is particularly effective for controlling broadleaf weeds in crops such as field corn, non-cropland, fallow cropland, and pasture . The compound works as an auxin transport inhibitor, disrupting the delicate balance of plant growth hormones, which results in the selective control of nuisance weeds .

Enhancement of Herbicide Efficacy

Research has shown that Diflufenzopyr-sodium can enhance the efficacy of other herbicides, such as dicamba, when used in combination . This synergistic effect increases both initial and long-term control of invasive species like leafy spurge, making it a valuable tool for integrated weed management strategies.

Roadside Vegetation Management

Diflufenzopyr-sodium is utilized in roadside vegetation management programs to maintain clear visibility and prevent the spread of noxious weeds . Its selective action allows for the preservation of desirable vegetation while effectively managing unwanted plant growth.

Environmental Impact and Safety

The environmental impact and safety profile of Diflufenzopyr-sodium have been assessed, indicating a low potential for leaching to groundwater and a moderate potential for surface runoff . Regulatory bodies like the EPA periodically reevaluate pesticides like Diflufenzopyr-sodium to ensure their safety based on new scientific and regulatory information .

Pest Control in Non-Cropland Areas

Diflufenzopyr-sodium is approved for use in non-cropland situations, including railroad, utility, pipeline, and highway rights-of-way, as well as in airports and other industrial areas . It helps manage vegetation that could otherwise pose risks to safety and operational efficiency.

Biotechnology Research

While specific studies on Diflufenzopyr-sodium in biotechnology research are limited, auxin transport inhibitors like Diflufenzopyr-sodium are of interest in the development of new biotechnological applications, such as genetically modified crops that are resistant to auxin-based herbicides .

Mechanism of Action

Target of Action

Diflufenzopyr-sodium primarily targets the polar transport of auxins in susceptible plants . Auxins are plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for cell division, growth, and differentiation .

Mode of Action

Diflufenzopyr-sodium inhibits the polar transport of auxins, causing an accumulation of these hormones at the shoot and root meristems . This accumulation disrupts normal growth patterns. Although the exact mode of action is unknown, it appears that Diflufenzopyr-sodium binds to a specific carrier or efflux induction protein involved in transporting auxin away from the meristemic regions .

Biochemical Pathways

The inhibition of auxin transport disrupts the plant’s normal growth patterns, leading to rapid symptom appearance and usually resulting in plant death within days . This disruption affects the plant’s ability to regulate vital physiological processes, such as cell division and growth .

Pharmacokinetics

The pharmacokinetics of Diflufenzopyr-sodium, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contribute to its bioavailability and efficacy. The selectivity in maize is due to the rapid metabolism of both dicamba and Diflufenzopyr-sodium in the crop .

Result of Action

The primary result of Diflufenzopyr-sodium’s action is the disruption of normal plant growth patterns, leading to the death of susceptible plants . This is achieved through the inhibition of auxin transport, causing an accumulation of auxins at the shoot and root meristems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenzopyr-sodium. For instance, Diflufenzopyr-sodium is classed as mobile to very mobile in soil . Its hydrolysis half-life varies with pH, being 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9 . These factors can affect the herbicide’s distribution and persistence in the environment.

properties

IUPAC Name

sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1/b20-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDBKFAZXZKRA-MAFYXNADSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109293-98-3
Record name Diflufenzopyr-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109293983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium 2-{N-[(3,5-difluorophenyl)carbamoyl]ethanehydrazonoyl}nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.163.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUFENZOPYR-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3A9RAZ2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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